molecular formula C23H21FN4O6S B2930222 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 922042-35-1

1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2930222
CAS No.: 922042-35-1
M. Wt: 500.5
InChI Key: LCRPZRGPTQQSNP-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a piperidine-4-carboxamide core that is strategically substituted with a (4-fluorophenyl)sulfonyl group and a 1,3,4-oxadiazole ring linked to a 7-methoxybenzofuran moiety. This molecular architecture, incorporating multiple privileged heterocyclic structures, is of significant interest in the design and development of novel biologically active molecules. Compounds with 1,3,4-oxadiazole and benzofuran scaffolds are frequently investigated for their potential to interact with a range of neurological targets. Research on similar structures has explored their utility as modulators of enzymes like acetylcholinesterase (AChE), which is a key target in neurodegenerative disease research, as increased acetylcholine levels can improve cognitive processes such as memory and learning . The presence of the sulfonamide group further expands its potential research applications, as this functional group is commonly found in molecules that exhibit inhibitory activity against various enzymes. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns, high-throughput screening assays, and structure-activity relationship (SAR) studies to probe its interactions with biological targets and evaluate its potential research value.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O6S/c1-32-18-4-2-3-15-13-19(33-20(15)18)22-26-27-23(34-22)25-21(29)14-9-11-28(12-10-14)35(30,31)17-7-5-16(24)6-8-17/h2-8,13-14H,9-12H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRPZRGPTQQSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure comprising a sulfonamide moiety, an oxadiazole ring, and a methoxybenzofuran substituent, which may contribute to its pharmacological properties.

Structural Characteristics

The compound's structure can be represented as follows:

C25H24FN3O5S2\text{C}_{25}\text{H}_{24}\text{F}\text{N}_3\text{O}_5\text{S}_2

Key Functional Groups:

  • Sulfonamide Group: Known for antibacterial and anti-inflammatory properties.
  • Oxadiazole Ring: Associated with diverse biological activities including anticancer and antimicrobial effects.
  • Methoxybenzofuran Moiety: Enhances the compound's interaction with biological targets.

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area .

Anticancer Activity

Research involving oxadiazole derivatives indicates that they may possess anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation. In vitro studies have shown that oxadiazole-containing compounds can induce apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer progression. For instance, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes and other targets relevant to inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to our target compound exhibited significant inhibitory effects, suggesting that our compound may also demonstrate similar activity .

Study 2: Anticancer Activity in Breast Cancer Models

In vitro testing on breast cancer cell lines demonstrated that oxadiazole derivatives could inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of MAPK pathways. Given the structural similarities, it is hypothesized that our compound may exhibit comparable anticancer effects .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth in sulfonamide derivatives
Anticancer ActivityInduction of apoptosis in cancer cells via MAPK pathway modulation
Enzyme InhibitionPotential inhibition of COX enzymes noted in related compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of sulfonamide-linked piperidine/oxadiazole derivatives. Below is a comparison with structurally analogous compounds:

Compound Key Structural Features Molecular Weight Key Differences
1-((4-Fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Thiophene replaces benzofuran; retains sulfonyl and oxadiazole 436.5 g/mol Thiophene’s lower aromaticity and smaller size may reduce binding affinity.
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Chlorine replaces fluorine; phenyl instead of benzofuran 446.9 g/mol Chlorine’s electron-withdrawing effect may alter electronic properties and metabolism.
1-((4-Fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide Thiazole replaces oxadiazole; dual 4-fluorophenyl groups 463.5 g/mol Thiazole’s sulfur atom may enhance hydrogen bonding but increase metabolic liability.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine core; thiadiazole instead of oxadiazole Not specified Thiadiazole’s additional sulfur atom could improve solubility but reduce stability.

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